4-chloro-N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzamide
Description
4-Chloro-N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzamide is a benzamide derivative featuring a 4-chlorobenzoyl group linked to a substituted pyrimidine ring. The pyrimidine moiety is functionalized with a dimethylamino (-N(CH₃)₂) group at the 4-position and an ethoxy (-OCH₂CH₃) group at the 2-position.
The compound’s synthesis likely involves coupling reactions between a benzoyl chloride derivative and a substituted pyrimidine amine, analogous to methods described for structurally related benzamides (e.g., thiourea-linked benzamides in ). Its physicochemical properties, such as solubility and stability, may be influenced by the electron-donating dimethylamino and ethoxy groups, which could enhance bioavailability compared to simpler benzamide derivatives .
Properties
IUPAC Name |
4-chloro-N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c1-4-22-15-17-9-12(13(19-15)20(2)3)18-14(21)10-5-7-11(16)8-6-10/h5-9H,4H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSYGPMISUQFJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C(=N1)N(C)C)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between ethyl cyanoacetate and a suitable aldehyde, followed by cyclization.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.
Chlorination: The chloro group is introduced through a chlorination reaction using thionyl chloride or phosphorus pentachloride.
Coupling with Benzamide: The final step involves coupling the synthesized pyrimidine derivative with 4-chlorobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
- Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. Derivatives of pyrimidine have shown promising activity against various cancer cell lines. For instance, studies have demonstrated that such compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .
- A specific case study highlighted the efficacy of a related compound in inhibiting tumor growth in xenograft models, suggesting potential therapeutic applications in oncology .
-
Antimicrobial Properties
- The compound's structural similarities to other antimicrobial agents suggest potential efficacy against various pathogens. Preliminary studies have indicated activity against Mycobacterium tuberculosis, with IC50 values comparable to established antimycobacterial drugs .
- Further investigations are required to elucidate the mechanisms of action and optimize the structure for enhanced antimicrobial activity.
-
Enzyme Inhibition
- The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown promise as an inhibitor of certain kinases implicated in cancer progression . This inhibition could lead to reduced cell proliferation and increased apoptosis in cancerous tissues.
Case Studies
- Anticancer Efficacy
- Antimycobacterial Activity
- Inhibition of Tumor Growth
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
4-Chloro-N-(Cyanoethoxymethyl)Benzamide (Zarilamid)
- Structure: 4-chlorobenzamide linked to a cyanoethoxymethyl group.
- Application : Used as a pesticide (zarilamid) .
- Key Differences: Unlike the target compound, zarilamid lacks a heterocyclic pyrimidine ring.
Benzoylthiurea Derivatives (L1, L2, L3)
- Structure : 4-chlorobenzamide linked to thiourea groups with fluorobenzyl or phenylethyl substituents (e.g., L1: 4-chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide) .
- Application : Demonstrated catalytic activity in Suzuki coupling reactions, achieving up to 95% conversion of aryl halides to biphenyl derivatives .
- Key Differences : The thiourea bridge in L1–L3 introduces hydrogen-bonding capabilities, which are absent in the target compound. This difference may explain their superior catalytic performance in cross-coupling reactions.
Heterocyclic Group Comparisons
Sulfoximide-Linked Benzamides ()
- Structure: Benzamides with sulfoximide groups (e.g., Compound 9: N-[Amino(4-methylphenyl)oxido-λ⁶-sulfanylidene]-4-(dimethylamino)benzamide) .
- Key Differences : The sulfoximide group replaces the pyrimidine ring, altering electronic properties and limiting biological activity compared to the target compound’s heterocyclic system.
Pyridine-Containing Benzamides ()
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : The target compound’s pyrimidine ring allows for versatile functionalization, as seen in related compounds (e.g., thiourea derivatives in and sulfoximides in ). This adaptability is critical for optimizing bioactivity or catalytic performance .
- Biological Potential: While zarilamid () and GPCR-targeting benzamides () show clear applications, the dimethylamino and ethoxy groups in the target compound suggest enhanced solubility and metabolic stability, making it a candidate for pharmacokinetic studies .
- Catalytic Limitations : Unlike benzoylthiurea derivatives (), the target compound lacks a thiourea bridge, which may reduce its efficacy in metal-catalyzed reactions.
Biological Activity
4-chloro-N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzamide is a compound of interest due to its potential biological activities, particularly in modulating various biological pathways. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C13H16ClN3O
- Molecular Weight : 273.74 g/mol
This compound features a chloro group, a dimethylamino moiety, and an ethoxypyrimidinyl structure, which are critical for its biological interactions.
The compound primarily acts as a serotonin receptor modulator , specifically targeting the serotonin receptor 1B (5-HTR1B). This receptor is implicated in various physiological processes, including mood regulation, anxiety, and appetite control. By modulating this receptor, the compound may influence neurotransmitter release and neuronal excitability.
Antiviral Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit significant antiviral properties. For instance, compounds structurally similar to this compound have shown effectiveness against viral infections such as Ebola and Marburg viruses. The structure-activity relationship (SAR) studies suggest that modifications in the benzamide framework can enhance antiviral potency and selectivity .
Case Studies
- Ebola Virus Inhibition :
- Selectivity Index :
Data Table: Biological Activity Overview
| Compound Name | Target Receptor | EC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | 5-HTR1B | <10 | High |
| CBS1118 (related compound) | Ebola Virus | <10 | Moderate |
| Compound with para-Cl substitution | Marburg Virus | 1.27 | High |
Q & A
Q. What are the key synthetic routes for synthesizing 4-chloro-N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzamide?
- Methodological Answer : The synthesis typically involves three stages: (i) Pyridine Derivative Preparation : Chlorination of a pyridine ring followed by trifluoromethyl group introduction via electrophilic aromatic substitution. (ii) Coupling : Reaction of the chlorinated pyridine with a benzyl halide under basic conditions. (iii) Amidation : Final reaction with 4-chlorobenzoyl chloride in the presence of a base (e.g., K₂CO₃). Reaction optimization for intermediates is critical to avoid side products .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- NMR (¹H/¹³C) : Confirms structural connectivity (e.g., dimethylamino protons at δ ~2.8–3.2 ppm).
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns.
- HPLC : Assesses purity (>95% recommended for biological assays) .
Q. What enzymatic targets are associated with this compound?
- Methodological Answer : The compound is hypothesized to target bacterial acps-pptase enzymes , which are critical for lipid biosynthesis and bacterial proliferation. Validate target engagement using:
- Enzyme Inhibition Assays : Measure IC₅₀ values via spectrophotometric monitoring of substrate conversion.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors for precise control of exothermic reactions (e.g., chlorination steps).
- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .
Q. How should discrepancies in reported biological activity be investigated?
- Methodological Answer :
- Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify off-target effects or compensatory pathways.
- Structural Analog Testing : Synthesize derivatives with modified substituents (e.g., ethoxy → methoxy) to isolate structure-activity relationships (SAR).
- Enzyme Mutagenesis : Introduce point mutations in acps-pptase to assess binding site specificity .
Q. What computational strategies are effective for reaction design and optimization?
- Methodological Answer :
- Quantum Chemical Calculations : Employ DFT (Density Functional Theory) to model transition states and identify rate-limiting steps.
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents/catalysts.
- Transition Path Sampling : Simulate reaction trajectories to explore alternative mechanistic pathways .
Q. How do substituents (e.g., dimethylamino, ethoxy) influence target interactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Analyze ligand-protein binding stability and hydrogen-bonding networks.
- Free Energy Perturbation (FEP) : Calculate relative binding energies of substituent variants.
- Crystallography : Co-crystallize the compound with acps-pptase to resolve binding conformations (e.g., PDB deposition) .
Q. What strategies are recommended for designing derivatives with enhanced antimicrobial activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the chloro group with bioisosteres (e.g., CF₃, Br) to improve lipophilicity.
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
- High-Throughput Screening (HTS) : Test derivative libraries against multidrug-resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
